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molecular formula C3H6CaO2 B1222218 Calcium propionate CAS No. 4075-81-4

Calcium propionate

Cat. No. B1222218
M. Wt: 114.16 g/mol
InChI Key: RAGOHKKBYVRXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06986909B2

Procedure details

The experiment was repeated using 30 g of 80% propionic acid, 10.81 g of calcium hydroxide and 0.91 g or calcium oxide. A non-dusty product without lumps was formed.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10.81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Calcium Propionate

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[OH-].[Ca+2:7].[OH-].[O-2].[Ca+2]>>[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3].[Ca+2:7].[C:1]([O-:5])(=[O:4])[CH2:2][CH3:3] |f:1.2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
10.81 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A non-dusty product without lumps was formed

Outcomes

Product
Name
Calcium Propionate
Type
Smiles
C(CC)(=O)[O-].[Ca+2].C(CC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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